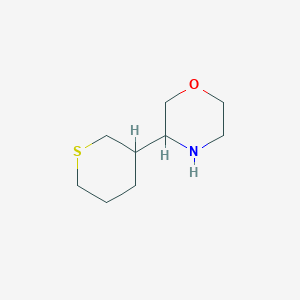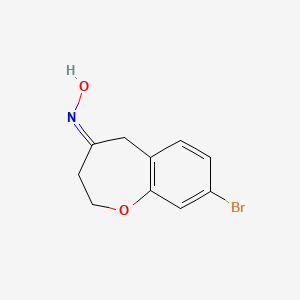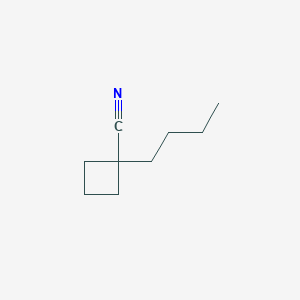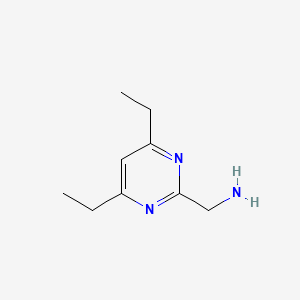
3-(Tert-butyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tert-butyl)azetidin-3-ol is an organic compound with the chemical formula C7H15NO. It is a colorless liquid with a melting point of -47°C and a boiling point of 85-87°C This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)azetidin-3-ol can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes an industry-oriented reaction of green oxidation in a microchannel reactor . This approach is suitable for large-scale production and minimizes the use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tert-butyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide (H2O2) to form different products.
Substitution: It can participate in substitution reactions, such as the Suzuki–Miyaura cross-coupling reaction with boronic acids.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the compound, forming functionalized azetidines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, boronic acids, and NH-heterocycles. The reactions often require specific catalysts, such as palladium or copper, and are conducted under controlled conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted azetidines and functionalized azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Tert-butyl)azetidin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Tert-butyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For example, in the synthesis of baricitinib, the compound acts as an intermediate that undergoes further chemical transformations to produce the final drug . The molecular targets and pathways involved in these processes are typically enzyme-mediated and require precise control of reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Uniqueness
3-(Tert-butyl)azetidin-3-ol is unique due to its specific structural features and reactivity. Unlike other azetidine derivatives, it possesses a tert-butyl group that enhances its stability and solubility in various solvents. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
3-tert-butylazetidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-6(2,3)7(9)4-8-5-7/h8-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
YFJXGFXMZRNXNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1(CNC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




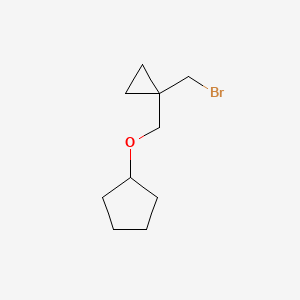
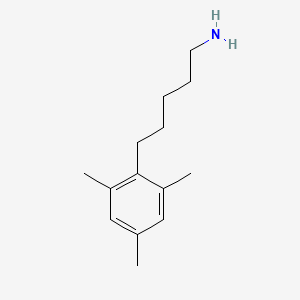
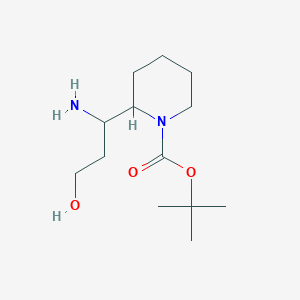
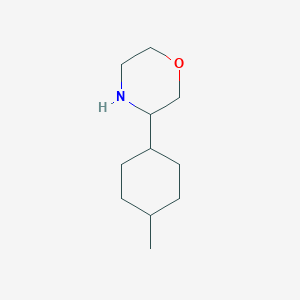
![tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13528523.png)
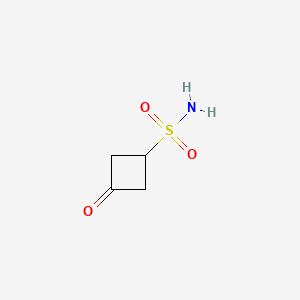
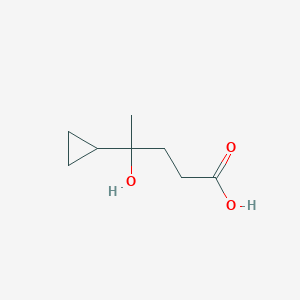
![[1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13528532.png)
